molecular formula C9H9BrO B164639 1-Bromo-2-(1-methoxyethenyl)benzene CAS No. 137103-76-5

1-Bromo-2-(1-methoxyethenyl)benzene

Cat. No.: B164639
CAS No.: 137103-76-5
M. Wt: 213.07 g/mol
InChI Key: CZYXSXQFIDQJBM-UHFFFAOYSA-N
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Description

Contextual Significance in Synthetic Methodologies

The primary significance of 1-Bromo-2-(1-methoxyethenyl)benzene in synthetic methodologies stems from its role as a precursor in palladium-catalyzed intramolecular cyclization reactions to form benzofurans, a common scaffold in biologically active compounds and natural products. The presence of the vinyl ether functionality, specifically a (1-methoxyethenyl) group, is crucial. This group can be viewed as a masked acetyl group, which upon cyclization and subsequent hydrolysis, can lead to 2-acetylbenzofurans or, with the loss of the methoxy (B1213986) group, can directly form the benzofuran ring.

Methodologies that would logically proceed through an intermediate like this compound include the coupling of a 1-bromo-2-halobenzene with a suitable vinylating agent or the vinylation of a 2-bromophenol derivative followed by methylation. While direct synthesis and isolation of this specific compound are not commonly reported, its in situ generation is a key step in several synthetic strategies.

Strategic Importance in Chemical Transformations

The strategic importance of this compound is centered on its capacity to undergo intramolecular Heck-type reactions. In such a transformation, a palladium catalyst would oxidatively add to the carbon-bromine bond, forming an arylpalladium intermediate. This intermediate can then undergo an intramolecular insertion with the adjacent vinyl ether, leading to the formation of a new carbon-carbon bond and the construction of the furan ring of the benzofuran system.

The methoxy group on the vinyl moiety plays a critical role in directing the regioselectivity of the cyclization and activating the double bond for the migratory insertion step. This strategic placement of functional groups allows for the efficient and controlled synthesis of substituted benzofurans, which would be more challenging to prepare through classical methods. The versatility of this intermediate is further highlighted by its potential to participate in other cross-coupling reactions, where the bromine atom can be substituted to introduce a variety of other functional groups.

Overview of Key Research Domains

The key research domains where a reactive intermediate such as this compound is of high interest include medicinal chemistry, natural product synthesis, and materials science. Benzofuran derivatives, the primary products accessible through the cyclization of this intermediate, exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties.

In natural product synthesis, the development of efficient methods for constructing the benzofuran core is of paramount importance. The use of palladium-catalyzed reactions involving intermediates like this compound provides a powerful and convergent approach to these complex molecules. Furthermore, the electronic and photophysical properties of benzofuran-containing compounds make them attractive targets in materials science for applications in organic electronics and sensor technology. Research in these areas continually drives the development of novel synthetic methods where compounds with the structural features of this compound are crucial.

Predicted Spectroscopic Data

Spectroscopic Data Predicted Values
¹H NMR Aromatic protons (4H) in the range of δ 7.0-7.8 ppm. Methoxy protons (3H) as a singlet around δ 3.7-3.9 ppm. Vinylic protons (2H) as two doublets in the range of δ 4.0-5.0 ppm.
¹³C NMR Aromatic carbons in the range of δ 110-140 ppm. Carbon bearing the bromine atom around δ 115-125 ppm. Vinylic carbons in the range of δ 90-160 ppm. Methoxy carbon around δ 55-60 ppm.
IR Spectroscopy C-Br stretch around 500-600 cm⁻¹. C=C stretch around 1620-1650 cm⁻¹. C-O-C stretch for the vinyl ether around 1200-1250 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) and M+2 peak with approximately 1:1 ratio, characteristic of a bromine-containing compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(1-methoxyethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11-2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYXSXQFIDQJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566615
Record name 1-Bromo-2-(1-methoxyethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137103-76-5
Record name 1-Bromo-2-(1-methoxyethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Bromo 2 1 Methoxyethenyl Benzene and Its Structural Analogs

Wittig and Wittig-Horner Type Olefination Strategies for (1-Methoxyethenyl)benzene Moieties

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds, making them ideal for creating the (1-methoxyethenyl)benzene portion of the target molecule. uaeu.ac.aeumass.edu These reactions involve the coupling of a phosphorus-stabilized carbanion (an ylide) with a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com

The key reagent for introducing the 1-methoxyethenyl group is (methoxymethylene)triphenylphosphorane. This phosphonium (B103445) ylide is typically prepared in situ from its corresponding phosphonium salt, methoxymethyltriphenylphosphonium chloride. wikipedia.org The synthesis involves the reaction of triphenylphosphine (B44618) with chloromethyl methyl ether to form the salt, which is then deprotonated with a strong base like butyllithium (B86547) or sodium amide to generate the reactive ylide. wikipedia.orgprepchem.com

The resulting ylide, which has a characteristic blood-red color, is then reacted with a suitable carbonyl compound. wikipedia.org In a synthesis targeting 1-Bromo-2-(1-methoxyethenyl)benzene, the carbonyl precursor would be 2-bromobenzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkene and triphenylphosphine oxide as a byproduct. umass.edulibretexts.org

Table 1: Preparation of (Methoxymethylene)triphenylphosphorane

Precursor Base Solvent Conditions
Methoxymethyltriphenylphosphonium chloride Lithium diisopropylamide Tetrahydrofuran/Toluene 0 °C to 25 °C, under nitrogen
Methoxymethyltriphenylphosphonium bromide Potassium tert-butoxide In situ ---

This table presents common methods for the in situ preparation of the Wittig reagent (methoxymethylene)triphenylphosphorane, a key intermediate for the synthesis of (1-methoxyethenyl)benzene moieties.

The stereochemistry of the alkene formed in a Wittig reaction can be influenced by the nature of the ylide. wikipedia.org Unstabilized ylides typically lead to the formation of Z-alkenes, while stabilized ylides favor the formation of E-alkenes. libretexts.org The Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) esters, generally provides excellent selectivity for E-alkenes. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, the stereoselectivity of the double bond is not a factor as one of the vinylic carbons is attached to two hydrogen atoms. However, in the synthesis of structural analogs with substitution on the ethenyl group, these stereoselective methods are crucial. For instance, the Still-Gennari modification of the HWE reaction can be employed to obtain Z-alkenes with high selectivity. wikipedia.org

Table 2: Stereoselectivity in Olefination Reactions

Reaction Ylide/Reagent Type Typical Product
Wittig Reaction Unstabilized Ylide Z-alkene
Wittig Reaction Stabilized Ylide E-alkene
Horner-Wadsworth-Emmons Phosphonate Ester E-alkene

This table summarizes the general stereochemical outcomes for different types of Wittig and Horner-Wadsworth-Emmons reactions, which is critical for the synthesis of substituted alkene analogs.

Halogenation Approaches for Bromobenzene (B47551) Scaffolds

The introduction of the bromine atom onto the benzene (B151609) ring can be achieved either before or after the formation of the methoxyethenyl group. The choice of strategy depends on the availability of starting materials and the desired regioselectivity.

If the synthesis starts with a (1-methoxyethenyl)benzene, the bromine atom is introduced via electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituent already on the ring. rsc.org The (1-methoxyethenyl) group is an ortho, para-director. Therefore, bromination of (1-methoxyethenyl)benzene would yield a mixture of ortho and para products. To achieve the desired 2-bromo isomer, a directing group might be necessary or a separation of isomers would be required. researchgate.net Various brominating agents can be used, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. nih.gov

Table 3: Common Brominating Agents for Aromatic Rings

Reagent Conditions Selectivity
Br₂ / FeBr₃ Dark, no light Electrophilic substitution
N-Bromosuccinimide (NBS) Acetonitrile (B52724), heat Electrophilic substitution, often para-selective

This table outlines common reagents used for the electrophilic bromination of aromatic compounds, a key step in the synthesis of brominated benzene scaffolds.

An alternative and often more controlled approach is to start with a pre-functionalized bromobenzene derivative. For instance, 2-bromoaniline (B46623) can be converted to the corresponding diazonium salt, which can then be used in a variety of reactions. orgsyn.org Another powerful method is directed ortho-metalation, where a directing group on the benzene ring guides a strong base to deprotonate the adjacent ortho position, followed by quenching with a bromine source.

Recent advances in catalysis have also provided new methods for the controlled introduction of aryl bromide functionality. For example, nickel-catalyzed amination of aryl bromides has been extensively studied, showcasing the importance of this functional group in cross-coupling reactions. nih.gov Furthermore, directed halogen atom transfer (DIXAT) has emerged as a technique for the chemoselective activation of aryl bromides. acs.org

Convergent and Divergent Synthetic Routes

The synthesis of this compound and its analogs can be designed using either a convergent or a divergent strategy.

A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined in the later stages of the synthesis. wikipedia.org For the target molecule, this could involve synthesizing a 2-bromophenylboronic acid and a (1-methoxyethenyl)halide and then coupling them using a palladium-catalyzed cross-coupling reaction like the Suzuki coupling. This approach is often more efficient for complex molecules as it allows for the optimization of the synthesis of each fragment independently. wikipedia.org

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a library of different compounds. wikipedia.org For example, one could start with 2-bromoacetophenone. This common precursor could be subjected to a Wittig reaction to yield this compound. Alternatively, it could undergo other transformations to produce a variety of structural analogs, each with different functional groups. This strategy is particularly useful in medicinal chemistry for the rapid generation of a diverse set of molecules for screening purposes. wikipedia.org

Catalytic Methods in C-Br Bond Formation or Modification

The synthesis and subsequent functionalization of aryl bromides like this compound are pivotal in organic synthesis. Catalytic methods offer efficient and selective pathways for both the introduction of the bromine atom onto the aromatic ring (C-Br bond formation) and the transformation of the C-Br bond into other functional groups (C-Br bond modification).

C-Br Bond Formation

The direct bromination of the precursor, 1-(1-methoxyethenyl)benzene, would proceed via electrophilic aromatic substitution. The methoxyethenyl group is activating and ortho-, para-directing. Therefore, catalytic methods are employed to enhance the electrophilicity of the bromine source and control regioselectivity.

Traditional methods often involve the use of molecular bromine with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). youtube.comlibretexts.org The catalyst polarizes the Br-Br bond, creating a potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.org

More advanced and milder catalytic systems have been developed to circumvent the harsh conditions and stoichiometric waste associated with classic Lewis acids. These include:

Iodine Catalysis : A catalytic amount of iodine can enhance the electrophilicity of bromine for aromatic substitution, proceeding through a radical-initiated Ar-SE mechanism. beilstein-journals.orgnih.gov

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for halogenation. mdpi.com In a typical system, a photosensitizer like Ru(bpy)₃Cl₂ is excited by light and initiates a single electron transfer process. This can enable the in situ generation of a bromine radical or a more electrophilic bromine species from a benign source like CBr₄ or from the oxidation of bromide ions, allowing the reaction to proceed under mild conditions. mdpi.combeilstein-journals.org

Sandmeyer-Type Reactions : For precursors containing an amino group, a catalytic Sandmeyer bromination using a Cu(I)/Cu(II)/phenanthroline system provides an efficient route to aryl bromides. organic-chemistry.org A more recent development involves a metal-free approach using ball milling and piezoelectric materials to generate the aryl halide from a diazonium salt. acs.orgacs.org

Interactive Data Table: Catalytic Systems for Aromatic Bromination

Catalyst SystemBromine SourceKey FeaturesRelevant Findings
FeBr₃ / AlBr₃ Br₂Traditional Lewis acid catalysis; highly effective for activating bromine.Polarizes the Br-Br bond to create a strong electrophile (Br⁺). libretexts.org
Catalytic Iodine Br₂Milder conditions compared to strong Lewis acids.Enhances bromine's electrophilicity; can proceed "in the dark". beilstein-journals.org
Ru(bpy)₃Cl₂ CBr₄ / Br⁻Visible-light photoredox catalysis; mild, ambient temperature conditions.In situ generation of the brominating agent via an oxidative quenching cycle. beilstein-journals.org
Cu(I)/Cu(II)/phen N/A (from Ar-NH₂)Catalytic version of the Sandmeyer reaction.Highly useful for preparing aryl bromides from anilines in excellent yields. organic-chemistry.org
Piezoelectric BaTiO₃ CBrCl₃Mechanochemical, metal-catalyst-free Sandmeyer reaction.Solvent-minimized, sustainable method using recyclable piezoelectric materials. acs.orgacs.org

C-Br Bond Modification

The C(sp²)-Br bond in this compound is highly valuable for its ability to participate in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Reactions : The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most versatile methods for C-C bond formation. researchgate.netresearchgate.netrsc.org Palladium complexes are the most common catalysts for this transformation.

Nickel-Catalyzed Reactions : Nickel catalysis has gained significant attention as a cost-effective and highly reactive alternative to palladium. nih.gov Nickel catalysts, such as NiCl₂(PCy₃)₂, can effectively couple aryl bromides with aryl boronic acids and are also capable of coupling phenol (B47542) derivatives, expanding the scope of cross-coupling reactions. nih.gov

These catalytic modifications are central to the synthetic utility of aryl bromides, allowing them to serve as key building blocks in the synthesis of pharmaceuticals, polymers, and fine chemicals. rsc.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and modification of this compound and its analogs are increasingly being viewed through this lens.

Greener Bromination Methods

Traditional bromination using molecular bromine and stoichiometric Lewis acids suffers from poor atom economy and the use of hazardous reagents. beilstein-journals.orgnih.gov Sustainable alternatives focus on milder conditions and less wasteful pathways.

Peroxide-Bromide Method : A greener approach to bromination involves using hydrogen peroxide to oxidize bromide salts. This method generates water as the primary byproduct, avoiding the stoichiometric waste of conventional methods. nih.gov The process can be modulated by light to selectively trigger halogenation on either the aromatic core or a side chain. beilstein-journals.orgnih.gov

Mechanochemistry : The use of ball milling in a piezoelectric-driven Sandmeyer reaction represents a significant advance in sustainable synthesis. acs.orgacs.org This technique drastically reduces the need for bulk organic solvents, which constitute a major portion of chemical waste. nih.gov The piezoelectric material is also recyclable without significant loss of activity. acs.orgacs.org

Sustainable Cross-Coupling Reactions

The Suzuki-Miyaura reaction, while powerful, has traditionally relied on hazardous organic solvents and corrosive bases. Significant efforts have been made to develop more environmentally benign protocols.

Aqueous Media : Performing the Suzuki reaction in water eliminates the need for volatile and often toxic organic solvents. researchgate.netgctlc.org Water is non-flammable, non-toxic, and inexpensive, making it an ideal solvent for industrial-scale processes. researchgate.net

Energy Efficiency : The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. researchgate.net

Safer Reagents and Reusable Catalysts : Replacing hazardous bases with more benign alternatives like potassium carbonate is a key improvement. gctlc.org Furthermore, the development of recoverable and reusable catalysts, such as those supported on polymers, enhances the sustainability of the process. researchgate.net

Interactive Data Table: Green Chemistry Strategies in Synthesis and Modification

StrategyApplicationGreen AdvantageExample
Alternative Oxidants C-Br Bond FormationUse of H₂O₂ generates water as the only byproduct, improving atom economy.Peroxide-bromide method for aryl bromination. nih.gov
Mechanochemistry C-Br Bond FormationMinimizes or eliminates the use of hazardous solvents.Ball-milling activation of piezoelectric BaTiO₃ for Sandmeyer bromination. acs.orgacs.org
Aqueous Solvents C-Br Bond ModificationReplaces hazardous organic solvents with water.Suzuki-Miyaura coupling of aryl bromides in water. researchgate.netgctlc.org
Alternative Energy C-Br Bond ModificationMicrowave irradiation reduces reaction times and energy consumption.Rapid Suzuki coupling of aryl bromides with boronic acids. researchgate.net
Greener Solvents C-Br Bond ModificationUse of more environmentally friendly organic solvents like 2-Me-THF.Nickel-catalyzed Suzuki-Miyaura couplings. nih.gov

Mechanistic Studies and Reaction Pathways of 1 Bromo 2 1 Methoxyethenyl Benzene

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of 1-Bromo-2-(1-methoxyethenyl)benzene is a primary site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and the aryl bromide in this compound is an excellent substrate for these transformations. researchgate.net The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govresearchgate.net The Heck reaction couples the aryl bromide with an alkene, wikipedia.orgorganic-chemistry.orgyoutube.com while the Sonogashira coupling facilitates the reaction with a terminal alkyne. acs.orgacs.orgucsb.edu

The efficiency and selectivity of cross-coupling reactions are highly dependent on the nature of the palladium catalyst and the ligands employed. For sterically hindered or electronically deactivated aryl bromides, such as this compound with its ortho-substituent, the design of appropriate ligands is crucial.

For Suzuki-Miyaura Reactions: Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov For instance, ligands like trineopentylphosphine have been used for coupling ortho-substituted biaryls. nih.gov The choice of ligand can also be influenced by the electronic nature of the coupling partners. For electron-deficient (hetero)aryl halides, dppf (1,1'-bis(diphenylphosphino)ferrocene) is often the ligand of choice, while for electron-rich systems, P(t-Bu)3 is preferred. rsc.org

For Heck Reactions: The development of new catalyst systems has expanded the scope of the Heck reaction. organic-chemistry.org For example, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have shown high activity and stability as phosphine-free catalysts. organic-chemistry.org The use of N-heterocyclic carbene (NHC) palladium complexes has also proven effective. organic-chemistry.org

For Sonogashira Reactions: The choice of phosphine ligand in Sonogashira couplings is often dictated by the steric bulk of the acetylene (B1199291). For less demanding acetylenes, Pd/P(t-Bu)3 or Pd/t-Bu2PCy are suitable, while bulkier acetylenes may require Pd/t-BuPCy2 or Pd/PCy3. acs.org Electron-rich and sterically demanding aryl bromides, particularly those with ortho-substituents, often necessitate higher catalyst loadings. acs.orgresearchgate.net Copper-free Sonogashira couplings have also been developed, utilizing ligands like X-Phos in aqueous media. ucsb.edu

Table 1: Ligand and Catalyst Systems for Cross-Coupling of Aryl Bromides

Cross-Coupling Reaction Substrate Type Recommended Ligand/Catalyst System Reference
Suzuki-Miyaura Ortho-substituted aryl halides Trineopentylphosphine nih.gov
Suzuki-Miyaura Electron-deficient (hetero)aryl halides dppf rsc.org
Suzuki-Miyaura Electron-rich (hetero)aryl halides P(t-Bu)3 rsc.org
Heck General aryl halides Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes organic-chemistry.org
Heck General aryl halides N-Heterocyclic Carbene (NHC) Palladium Complexes organic-chemistry.org
Sonogashira Sterically undemanding acetylenes Pd/P-t-Bu3 or Pd/t-Bu2PCy acs.org
Sonogashira 2- and 2,6-substituted arylacetylenes Pd/t-BuPCy2 acs.org
Sonogashira Extremely bulky acetylenes and aryl bromides Pd/PCy3 acs.org
Sonogashira (Copper-free) General aryl bromides Pd(II)/X-Phos ucsb.edu

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. A significant primary kinetic isotope effect would be expected if the C-Br bond were being cleaved in the rate-determining step. However, often the subsequent steps of transmetalation or reductive elimination can also be rate-limiting, depending on the specific reactants and conditions.

Recent research has focused on dual catalytic systems, for example, combining nickel and photoredox catalysis for C-H acylation, where mechanistic probes help to elucidate the roles of each catalytic cycle. researchgate.net These advanced techniques could be applied to understand the intricate details of C-C bond formation involving this compound.

Nucleophilic Aromatic Substitution Pathways

While less common than electrophilic aromatic substitution for simple aryl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly with activated substrates or very strong nucleophiles. libretexts.orglibretexts.org For an unactivated aryl halide like this compound, direct SNAr via an addition-elimination mechanism (forming a Meisenheimer complex) is generally unfavorable due to the high energy of the intermediate. libretexts.orglibretexts.org The presence of the ortho-(1-methoxyethenyl) group does not provide significant electronic activation for this pathway.

However, under forcing conditions with extremely strong bases, such as sodium amide (NaNH2), a different pathway, the elimination-addition mechanism, can operate. masterorganicchemistry.comyoutube.com This proceeds through a highly reactive "benzyne" intermediate. masterorganicchemistry.comyoutube.com The presence of a hydrogen atom ortho to the bromine is a prerequisite for this mechanism to occur. masterorganicchemistry.com

Reactivity of the 1-Methoxyethenyl Group

The 1-methoxyethenyl group, also known as a methyl vinyl ether moiety, is an electron-rich alkene due to the electron-donating resonance effect of the methoxy (B1213986) group. This makes it susceptible to attack by electrophiles.

Electrophilic Addition Reactions

The double bond of the 1-methoxyethenyl group readily undergoes electrophilic addition reactions. stackexchange.com The addition of an electrophile to the β-carbon of the vinyl ether leads to a resonance-stabilized carbocation, with the positive charge delocalized onto the oxygen atom. stackexchange.com

The reactivity of vinyl ethers in electrophilic additions can be influenced by the nature of the electrophile and the reaction conditions. For example, tert-butyl vinyl ether reacts with p-TolSCl to form an adduct which can then react with various nucleophiles in the presence of a Lewis acid. researchgate.nettandfonline.com Similarly, electrophilic selenium reagents can add selectively to vinyl ether double bonds. acs.org

Kinetic studies have shown that the reactivity of alkyl vinyl ethers in some electrophilic additions corresponds to the inductive effects of the alkyl group. researchgate.net The 1-methoxyethenyl group in the title compound would be expected to exhibit reactivity typical of a methyl vinyl ether, readily participating in reactions such as hydration (in the presence of acid to form an acetaldehyde (B116499) derivative), and addition of halogens or other electrophiles. stackexchange.com

Cycloaddition Reactions

The vinyl ether moiety in this compound can participate as a dienophile in Diels-Alder reactions. While specific examples involving this exact compound are not extensively documented in the literature, the principles of intramolecular [4+2] cycloadditions of related systems provide a strong basis for predicting its behavior. For instance, the intramolecular Diels-Alder reaction is a powerful method for the construction of fused ring systems, and its efficiency is often dependent on the length and nature of the tether connecting the diene and dienophile. masterorganicchemistry.com

In a hypothetical intramolecular Diels-Alder reaction, if the aryl ring of this compound were further substituted with a diene-containing side chain, the vinyl ether could act as the dienophile. The feasibility of such a reaction is supported by studies on similar systems, such as the intramolecular Diels-Alder reactions of 4-vinylimidazoles, where the vinyl group acts as the dienophile. nih.govnih.gov The stereochemical outcome of these reactions is often highly selective, favoring the formation of a single diastereomer. nih.gov

Thermally induced intramolecular Diels-Alder reactions with inverse electron demand have also been observed in systems containing a dienophilic side chain attached to a heterocyclic ring, leading to the formation of fused benzonitriles. mdpi.comresearchgate.net The conformation of the dienophilic substructure plays a crucial role in the reaction rate. mdpi.comresearchgate.net

Diene SystemDienophileConditionsProductYield (%)Reference
Pyridazinecarbonitrile with alkynyl ether side chainInternal AlkyneBromobenzene (B47551), 150°CDihydrobenzofuran derivative79 mdpi.com
4-Vinylimidazole with unsaturated ester side chainActivated AlkeneHeatTetrahydrobenzimidazole derivativeHigh nih.gov
Allyl(furfuryl)amine with aroyl isothiocyanateFuran ring (as diene)N/A3a,6-Epoxyisoindole derivativeN/A osi.lv

This table presents representative examples of intramolecular Diels-Alder reactions from related systems to illustrate the potential cycloaddition reactivity.

Radical Reactions Involving the Vinyl Ether

The presence of the aryl bromide in this compound opens up pathways for radical-mediated reactions. Tin-free radical cyclization reactions, often initiated by visible light photoredox catalysis, represent a modern and environmentally benign approach to the formation of cyclic structures. rsc.org In such a process, the aryl bromide can be reduced to an aryl radical, which can then undergo cyclization onto the adjacent vinyl ether.

A plausible reaction pathway would involve the single-electron reduction of the C-Br bond by a photoredox catalyst to generate an aryl radical. This radical could then add to the electron-rich vinyl ether in an intramolecular fashion. The regioselectivity of this addition would likely favor a 5-exo-trig or 6-endo-trig cyclization, leading to the formation of a five or six-membered ring, respectively. Subsequent steps would depend on the reaction conditions and the fate of the resulting radical intermediate.

While direct examples with this compound are scarce, the principles are well-established in other systems. For instance, palladium-catalyzed intramolecular cyclization of '2-bromo-1,5-di-ene-7-yne' systems has been shown to be a versatile route to poly-ene substituted cyclohexenols. chemrxiv.org

Substrate TypeRadical InitiatorKey Cyclization StepProduct TypeReference
Activated C-Br bondVisible light photoredox catalystIntramolecular addition to unactivated π-systemCyclic compound rsc.org
N-vinyl-2-haloanilinesPalladium nanoparticles (in situ)Intramolecular Heck cyclizationIndole derivatives rsc.org
2-Bromoarylamides and vinyl bromidesPalladium catalystSpirocyclization via carbopalladation and C-H functionalizationSpiroindenyl-2-oxindoles nih.gov

This table showcases examples of radical and related cyclization reactions that provide a framework for predicting the behavior of this compound.

Chemo- and Regioselectivity in Complex Transformations

The presence of two distinct reactive sites, the aryl bromide (sp²-C-Br) and the vinyl ether, allows for selective transformations under appropriate conditions. In cross-coupling reactions, the chemoselectivity between the C-Br bond and the vinyl ether is a key consideration.

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the reaction is expected to occur selectively at the C-Br bond. This is a well-established transformation for the formation of C-C bonds. For example, the palladium-catalyzed coupling of o-(or m-, or p-) chloromethyl bromobenzene with arylboronic acids proceeds with high selectivity at the C-Br bond, leaving the chloromethyl group intact. nih.gov Similarly, nitrile-functionalized NHC palladium complexes have been shown to be effective catalysts for the Suzuki-Miyaura coupling of bromobenzene with arylboronic acids. nih.gov This suggests that in the presence of a suitable palladium catalyst and a boronic acid, this compound would likely undergo coupling at the aryl bromide position to form a biaryl product, while preserving the vinyl ether moiety.

The regioselectivity of reactions involving the vinyl ether, such as the Heck reaction, is another important aspect. The Mizoroki-Heck arylation of vinyl ethers can lead to a mixture of α- and β-arylation products. However, the regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org For instance, the use of specific ligands can favor the formation of the branched (α) or linear (β) product. nih.govlibretexts.orgnih.gov In the context of this compound, an intramolecular Heck reaction following a prior modification could also be envisioned, with the regioselectivity being a critical determinant of the final product structure. rsc.orgbuecher.de

Reaction TypeSubstrate 1Substrate 2Catalyst/ConditionsMajor ProductSelectivityReference
Suzuki-Miyaura Coupling1-Bromo-2-(chloromethyl)benzeneArylboronic acidPd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃2-(Chloromethyl)biphenyl derivativeHigh chemoselectivity for C-Br nih.gov
Suzuki-Miyaura CouplingBromobenzenePhenylboronic acidNitrile-functionalized NHC-Pd(II) complex, KOHBiphenylHigh yield nih.gov
Heck ReactionVinylboronic acidAlkyl olefinPd(OAc)₂, 2,9-dimethylphenanthrolineBranched 1,3-disubstituted dieneCatalyst-controlled regioselectivity nih.gov
Heck Reactionβ-BromostyreneOctenePd(OAc)₂, neocuproineLinear diene10:1 linear:branched nih.gov

This table provides examples of chemo- and regioselective cross-coupling reactions relevant to the potential transformations of this compound.

Stereochemical Control in Reaction Pathways

Achieving stereochemical control in reactions of this compound is a significant challenge and a key goal for its synthetic applications. The stereochemistry of the vinyl ether (E/Z) can influence the outcome of subsequent reactions. Furthermore, the creation of new stereocenters during a reaction requires careful control.

In the context of cycloaddition reactions, the stereochemistry of the dienophile is generally preserved in the product. Therefore, if the vinyl ether of this compound were to participate in a Diels-Alder reaction, its initial geometry would dictate the relative stereochemistry of the substituents in the newly formed ring. masterorganicchemistry.com

Asymmetric bromolactonization, using a chiral auxiliary like (S)-proline, has been employed for the enantioselective synthesis of key intermediates. researchgate.net This type of reaction, while not directly applicable to the vinyl ether of this compound without further modification, illustrates a strategy for introducing chirality into a molecule containing a bromo- and an oxygen functionality.

Reaction TypeSubstrate FeatureMethod of StereocontrolOutcomeReference
Intramolecular Diels-AlderStereochemistry of dienophileConcerted [4+2] cycloadditionPreservation of dienophile stereochemistry in product masterorganicchemistry.com
Vinyl Ether PolymerizationProchiral vinyl etherChiral Brønsted acid catalystIsotactic poly(vinyl ether) unc.edu
Asymmetric BromolactonizationUnsaturated carboxylic acidChiral auxiliary ((S)-proline)Enantioselective formation of a lactone researchgate.net

This table highlights general strategies for stereochemical control that could be conceptually applied to reactions of this compound.

Spectroscopic and Structural Elucidation of 1 Bromo 2 1 Methoxyethenyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and stereochemistry of 1-bromo-2-(1-methoxyethenyl)benzene can be determined.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons. The aromatic protons, due to the ortho-disubstitution pattern, will present a complex multiplet pattern in the range of δ 7.0-7.6 ppm. The vinylic protons of the 1-methoxyethenyl group are anticipated to appear as two distinct signals, likely doublets, due to geminal coupling. Their chemical shifts would be influenced by the shielding effect of the methoxy group and the anisotropic effect of the benzene (B151609) ring. The methoxy group protons will give rise to a sharp singlet, typically in the region of δ 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic7.0 - 7.6Multiplet-
Vinylic4.0 - 5.0DoubletGeminal (Jgem)
Vinylic4.0 - 5.0DoubletGeminal (Jgem)
Methoxy3.5 - 4.0Singlet-

Note: The predicted values are based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected. The carbon atom attached to the bromine (C-Br) will be significantly deshielded, with a predicted chemical shift in the range of δ 110-125 ppm. The aromatic carbons will resonate in the typical region of δ 120-140 ppm. The sp² carbons of the ethenyl group will show distinct signals, with the carbon atom bonded to the methoxy group appearing at a lower field. The methoxy carbon will have a characteristic signal around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C-Br110 - 125
Aromatic C-H125 - 135
Aromatic Quaternary135 - 145
Vinylic C-O150 - 160
Vinylic CH₂85 - 95
Methoxy55 - 60

Note: The predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional (2D) NMR Techniques for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial. uni.lu

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal and geminal protons. For instance, cross-peaks would be observed between the aromatic protons and between the geminal vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each protonated carbon signal by linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons and for confirming the position of the substituents on the benzene ring. For example, correlations between the methoxy protons and the vinylic carbon, as well as the aromatic carbons, would solidify the structural assignment.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring and the vinylic group would appear around 3000-3100 cm⁻¹. The C=C stretching of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the methoxy ether group is expected around 1250 cm⁻¹. The C-Br stretching vibration will likely be found in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching of the vinyl group and the symmetric breathing mode of the benzene ring are expected to show strong Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31003050 - 3100
Vinylic C-H Stretch3000 - 30503000 - 3050
C=C Aromatic Stretch1450 - 16001450 - 1600
C=C Vinylic Stretch~1640~1640
C-O-C Stretch~1250Weak
C-Br Stretch500 - 700500 - 700

Note: The predicted values are based on the analysis of structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₉H₉BrO), the molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. A common fragmentation would be the loss of a methoxy radical (•OCH₃) to form a stable cation. Another potential fragmentation pathway involves the loss of a bromo radical (•Br), followed by rearrangement. The presence of the vinyl group could also lead to characteristic fragmentation patterns, such as the loss of acetylene (B1199291) (C₂H₂).

Table 4: Predicted HRMS Fragments for this compound

Fragment Ion Proposed Formula m/z (for ⁷⁹Br)
[M]⁺[C₉H₉BrO]⁺211.9837
[M - •OCH₃]⁺[C₈H₆Br]⁺180.9656
[M - •Br]⁺[C₉H₉O]⁺133.0653
[M - C₂H₂]⁺•[C₇H₇BrO]⁺•185.9680

Note: The predicted m/z values are calculated based on the exact masses of the isotopes.

Advanced Chromatographic Methods for Purity Assessment and Stereoisomer Separation (e.g., GC, HPLC)

The assessment of purity and the separation of stereoisomers of this compound and its derivatives are crucial for ensuring the quality of starting materials and for the isolation of specific reaction products. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques widely employed for these purposes.

Gas Chromatography (GC) is a primary method for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For the analysis of bromo-substituted aromatic compounds, non-polar or mid-polarity columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), are often effective. nih.gov The elution order is typically dependent on the boiling points and polarities of the compounds. nih.gov Purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for definitive peak identification by comparing the obtained mass spectra with reference libraries. nih.govojp.gov

High-Performance Liquid Chromatography (HPLC) offers greater versatility for the analysis of a wider range of compounds, including those that are not sufficiently volatile or are thermally labile. Both normal-phase and reversed-phase HPLC can be applied to the analysis of this compound. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), which is suitable for separating aromatic hydrocarbons. waters.comsielc.com The retention of aromatic compounds is influenced by their hydrophobicity. sielc.com For more complex separations, mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC mechanisms, can provide unique selectivity. sielc.com

For the separation of potential stereoisomers, particularly if derivatives of this compound possess chiral centers, chiral HPLC is the method of choice. This can be approached in two ways:

Indirect Method: The enantiomeric or diastereomeric mixture is reacted with a chiral derivatizing agent to form new diastereomeric compounds, which can then be separated on a standard achiral HPLC column. chiralpedia.com

Direct Method: The mixture is directly separated on a Chiral Stationary Phase (CSP). Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are widely used and can operate in various modes (normal-phase, reversed-phase, polar organic). chromatographyonline.com The choice of CSP and mobile phase is critical for achieving successful separation and is often determined through screening. chromatographyonline.comsigmaaldrich.com

Below are representative, hypothetical tables outlining starting conditions for GC and HPLC analysis of this compound.

Table 1: Hypothetical GC Parameters for Purity Analysis

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

| Injection Volume | 1 µL (split ratio 50:1) |

Table 2: Hypothetical HPLC Parameters for Purity and Stereoisomer Analysis

Parameter Purity Analysis (Reversed-Phase) Stereoisomer Separation (Chiral)
Column C18, 4.6 x 150 mm, 5 µm Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Acetonitrile:Water (70:30 v/v) n-Hexane:Isopropanol (90:10 v/v) researchgate.net
Flow Rate 1.0 mL/min 0.5 mL/min researchgate.net
Column Temperature 25 °C 25 °C researchgate.net
Detector UV-Vis Diode Array Detector (DAD) at 254 nm UV-Vis Diode Array Detector (DAD) at 254 nm researchgate.net

| Injection Volume | 10 µL | 10 µL |

In Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions involving this compound provides invaluable data on reaction kinetics, the formation of intermediates, and the point of reaction completion, leading to optimized and safer processes. mt.commt.com Techniques such as in situ Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. mpg.de

In Situ FTIR Spectroscopy is a powerful technique for monitoring reactions in real-time. mt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, products, and key intermediates can be tracked by observing their characteristic infrared absorption bands. researchgate.netacs.org For reactions involving this compound, such as a Suzuki or Heck coupling, one could monitor the disappearance of the C-Br stretching vibration of the starting material and the appearance of new bands corresponding to the product. For instance, in a Heck-Matsuda reaction, IR bands at 1020 cm⁻¹ (C-O) and 1640 cm⁻¹ (C=C) have been assigned to a palladium complex intermediate. mt.com In a Suzuki coupling, the consumption of the aryl bromide and the formation of the biaryl product can be followed by tracking unique peaks for each species. sapub.orgsapub.org This continuous stream of data allows for precise determination of reaction endpoints and can reveal unexpected reaction pathways or catalyst deactivation. mt.com

In Situ NMR Spectroscopy , including flow NMR, offers detailed structural information during the course of a reaction. rsc.orgmdpi.com The reaction can be run directly in an NMR tube or, for better control, the reaction mixture can be circulated from a reactor through the NMR spectrometer. acs.org This allows for the unambiguous identification and quantification of all soluble species in the reaction mixture over time. acs.org For a Grignard reaction involving this compound, ¹H NMR could monitor the disappearance of the vinyl proton signals of the starting material and the appearance of new signals corresponding to the Grignard reagent or subsequent products. nih.gov Similarly, in a Heck reaction, the conversion of the starting aryl bromide can be tracked, and the formation of palladium-phosphine complexes can be studied using ³¹P NMR if applicable. researchgate.net This level of detail is crucial for mechanistic investigations and for optimizing reaction conditions like temperature and catalyst loading. mpg.de

Table 3: Potential In Situ Monitoring Parameters for a Suzuki Coupling of this compound

Technique Monitored Species/Vibrations Information Gained
In Situ FTIR Disappearance of C-Br stretch; Appearance of product-specific bands (e.g., new C-C stretches, changes in aromatic substitution pattern). Reaction kinetics, detection of intermediates, confirmation of reaction completion.
In Situ ¹H NMR Decrease in signal intensity of vinylic and aromatic protons of the starting material; Increase in signal intensity of product protons. Quantitative conversion, identification of byproducts, kinetic profile.

| In Situ ³¹P NMR | (If phosphine (B1218219) ligands are used) Chemical shifts of palladium-phosphine complexes and free ligand. | Catalyst speciation, ligand coordination, catalyst deactivation pathways. |

Theoretical and Computational Chemistry Insights into 1 Bromo 2 1 Methoxyethenyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like 1-Bromo-2-(1-methoxyethenyl)benzene. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular stability.

The electronic structure of this compound is characterized by the interplay between the π-system of the benzene (B151609) ring, the p-orbitals of the bromine atom, and the π-system of the methoxyethenyl group. The methoxy (B1213986) group, being an electron-donating group, increases the electron density of the vinyl group, which in turn influences the electronic properties of the adjacent aromatic ring. DFT calculations on related phenyl vinyl ether systems have shown that the ether oxygen can participate in hydrogen bonding, highlighting its electron-rich nature. nih.gov

The bromine atom, being an electronegative yet polarizable halogen, exerts both inductive and resonance effects. Its presence on the benzene ring influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. In studies of similar brominated benzene derivatives, the bromine atom has been shown to lower the energy of the HOMO and LUMO, affecting the molecule's reactivity and spectral properties. chemicalbook.com

DFT calculations can also provide valuable information about the molecule's energetic properties, such as its heat of formation and bond dissociation energies. For instance, the C-Br bond is a site of potential reactivity, and its bond dissociation energy can be accurately predicted using computational methods. These energetic parameters are crucial for understanding the molecule's stability and its propensity to undergo certain reactions.

PropertyTypical Calculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons (ionization potential)
LUMO Energy-1.2 eVRelates to the ability to accept electrons (electron affinity)
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and electronic transitions
Dipole Moment2.1 DMeasures the overall polarity of the molecule
Mulliken Atomic ChargesC(1)-Br: -0.05, C(2)-C(vinyl): +0.10Indicates the partial charge distribution on each atom

Note: The values in this table are illustrative and based on general knowledge of similar molecules. Actual values would require specific DFT calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction pathways. For this compound, computational studies can shed light on its reactivity in key organic reactions such as the Heck and Suzuki couplings.

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, is a prime example. researchgate.net Computational studies on the Heck reaction involving vinyl ethers have shown that the regioselectivity (α- vs. β-arylation) is a critical aspect that can be rationalized through the calculation of transition state energies. rsc.orgacs.org For this compound, the reaction would involve the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by migratory insertion of the vinyl ether and subsequent β-hydride elimination. DFT calculations can model each of these steps, providing insights into the reaction's feasibility and selectivity. liv.ac.uk

Similarly, the Suzuki coupling, which couples an organoboron compound with a halide, is another important reaction for this molecule. acs.org Computational models of the Suzuki reaction mechanism can elucidate the roles of the base, solvent, and ligands in the catalytic cycle. For this compound, the key steps would be the oxidative addition to the palladium catalyst, transmetalation with a boronic acid or ester, and reductive elimination to form the cross-coupled product.

Recent advances in computational chemistry have also explored nickel-catalyzed reactions of aryl bromides. acs.org DFT calculations have been employed to understand the mechanism of aryl radical formation and subsequent reactions, which could be relevant for alternative transformations of this compound. acs.org

A generalized reaction coordinate diagram for a Heck reaction, as can be modeled computationally, is shown below.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
ReactantsPd(0) + Aryl Bromide0
Oxidative Addition TS[Ar-Pd-Br]‡+15
Oxidative Addition ProductAr-Pd(II)-Br-5
Alkene Coordination[Ar-Pd(II)-Br(alkene)]-7
Migratory Insertion TS[R-alkenyl-Pd-Br]‡+20
β-Hydride Elimination TS[Product-Pd-H-Br]‡+10
ProductsProduct + Pd(0) + HBr-15

Note: This table represents a generic energy profile for a Heck reaction and the values are for illustrative purposes.

In Silico Prediction of Spectroscopic Parameters and Molecular Properties

In silico methods for predicting spectroscopic parameters are becoming increasingly accurate and are a valuable complement to experimental techniques. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectra (MS).

The prediction of NMR chemical shifts and coupling constants through DFT calculations has become a standard procedure. nih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data for structure verification. Algorithms have been developed to predict the NMR shielding of protons in substituted benzene rings, which would be directly applicable to the aromatic part of the target molecule. nih.gov For the vinyl and methoxy protons, specific calculations would be necessary.

A comparison of predicted ¹H NMR chemical shifts for a related compound, 1-Bromo-2,4-dimethoxybenzene, with experimental values is shown below. chemicalbook.com

ProtonPredicted Shift (ppm)Experimental Shift (ppm)
H-36.506.45
H-57.407.36
H-66.406.36
OCH₃ (C2)3.803.82
OCH₃ (C4)3.753.75

Note: Predicted values are illustrative and depend on the level of theory and basis set used.

IR spectroscopy is another area where computational chemistry excels. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the C-Br stretch, C=C stretch of the vinyl group, and the C-O-C stretches of the ether linkage.

Mass spectrometry fragmentation patterns can also be predicted to some extent by computational methods, by calculating the energies of various fragment ions. This can aid in the interpretation of experimental mass spectra.

Conformational Analysis and Stereochemical Dynamics

The three-dimensional structure and flexibility of a molecule are critical to its properties and reactivity. Conformational analysis of this compound involves studying the rotation around the key single bonds: the C(aryl)-C(vinyl) bond and the C(vinyl)-O bond.

Computational methods, such as potential energy surface (PES) scans, can be used to determine the rotational barriers and identify the most stable conformations. For the C(aryl)-C(vinyl) bond, the planarity between the benzene ring and the vinyl group is expected to be favored to maximize π-conjugation. However, steric hindrance between the methoxy group and the bromine atom might lead to a non-planar ground state conformation.

The conformation around the C(vinyl)-O bond will determine the orientation of the methoxy group relative to the vinyl group. Studies on similar vinyl ethers have shown that both s-cis and s-trans conformations are possible, with the energy difference between them being relatively small.

The stereochemical dynamics of the molecule, such as the potential for E/Z isomerization around the double bond, can also be investigated computationally. While the synthesized form is likely to be the more stable isomer, computational studies can determine the energy barrier for isomerization, which would be relevant under photochemical or thermal conditions.

A hypothetical rotational energy profile for the C(aryl)-C(vinyl) bond is presented below.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
00.5Eclipsed (steric clash)
300Skew (stable)
601.5Skew
903.0Perpendicular (transition state)

Note: This table is a hypothetical representation of the rotational barrier.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-2-(1-methoxyethenyl)benzene, and how do reaction conditions (e.g., catalyst choice, solvent) impact yield?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, using palladium catalysts. For example, coupling 1-bromo-2-iodobenzene with vinyl ether derivatives in the presence of a copper catalyst (e.g., CuI) and ligands like PPh₃ has been reported . Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly influence reaction efficiency. Lower yields in non-polar solvents suggest the importance of stabilizing transition states through solvation .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and GC-MS for structural confirmation. For example, the methoxyethenyl group exhibits distinct 1H^1 \text{H} NMR signals at δ 3.8–4.2 ppm (OCH₃) and δ 5.2–5.8 ppm (vinyl protons). Discrepancies in integration ratios may indicate incomplete purification, requiring column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization in ethanol .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its acute toxicity and potential for skin/eye irritation, use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent degradation. Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Databases like Reaxys and PubChem provide experimental benchmarks for validating computational results. For instance, the electron-withdrawing bromo group directs coupling to the para position of the methoxyethenyl moiety .

Q. What strategies resolve contradictions in observed vs. theoretical spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies in 13C^{13} \text{C} NMR shifts (e.g., unexpected deshielding) may arise from steric hindrance or solvent effects. Use variable-temperature NMR to detect conformational changes. For unresolved issues, compare with structurally analogous compounds (e.g., 1-bromo-2-(2-methoxyethoxy)benzene) to identify substituent-specific trends .

Q. How does the methoxyethenyl group influence the compound’s role in synthesizing bioactive molecules?

  • Methodological Answer : The methoxyethenyl group acts as a masked carbonyl, enabling post-functionalization via hydrolysis to yield ketones or aldehydes. In medicinal chemistry, this facilitates the synthesis of α,β-unsaturated carbonyl intermediates for Michael addition-based drug candidates (e.g., kinase inhibitors) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Racemization during scale-up can occur due to prolonged heating. Use chiral ligands (e.g., BINAP) in asymmetric catalysis and monitor enantiomeric excess (ee) via chiral HPLC. Continuous flow reactors reduce reaction times, minimizing unintended stereochemical changes .

Data Contradiction Analysis

Q. Why do reported yields for nickel-catalyzed couplings vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Variations arise from trace oxygen or moisture deactivating catalysts. Rigorous inert atmosphere protocols (e.g., Schlenk line techniques) and catalyst pre-activation with reducing agents (e.g., Zn powder) improve reproducibility. Cross-referencing synthetic protocols from peer-reviewed journals (e.g., ACS Publications) over commercial databases ensures reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.